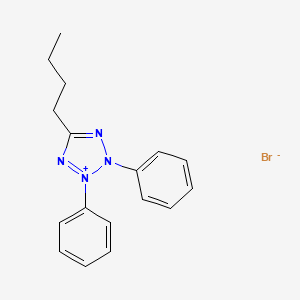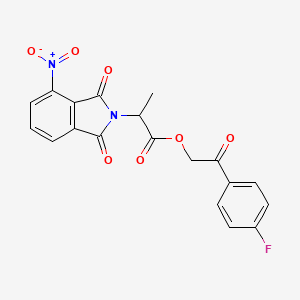![molecular formula C19H32N2O4S B3982169 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide
Vue d'ensemble
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide, commonly known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the production and release of growth hormone. MK-677 has gained significant attention in the scientific community due to its potential application in various fields, including medicine, sports, and anti-aging research.
Mécanisme D'action
MK-677 works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor 1 (IGF-1), which plays a crucial role in tissue growth and repair.
Biochemical and Physiological Effects:
MK-677 has been shown to increase lean body mass, reduce body fat, and improve bone density. It also has a positive effect on lipid metabolism, increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol. MK-677 has been found to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MK-677 has several advantages for lab experiments, including its ability to stimulate growth hormone release without affecting other hormones. It also has a long half-life, allowing for once-daily dosing. However, MK-677 can be expensive and may have variable effects on growth hormone levels in different individuals.
Orientations Futures
There are several potential future directions for research on MK-677. One area of interest is its potential use in treating age-related conditions such as sarcopenia and frailty. MK-677 may also have a role in treating traumatic brain injury and other neurological conditions. Further studies are needed to determine the long-term safety and efficacy of MK-677 in these applications.
Applications De Recherche Scientifique
MK-677 has been extensively studied for its potential therapeutic applications in treating growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its ability to improve cognitive function, memory, and sleep quality. In sports, MK-677 has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength.
Propriétés
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4S/c1-6-10-11-15(7-2)19(22)20-17-14-16(12-13-18(17)25-5)26(23,24)21(8-3)9-4/h12-15H,6-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZCRHVWCRGFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine](/img/structure/B3982097.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3982110.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3982129.png)
![4-[4-(4-bromophenoxy)phenyl]-8-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982134.png)
![2-(2-naphthylamino)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3982135.png)
![N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B3982139.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B3982147.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3982151.png)
![2,2,2-trifluoroethyl 5-[(4-methoxybenzyl)amino]-5-oxopentanoate](/img/structure/B3982155.png)
![isopropyl 6-{[(3-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982159.png)

